molecular formula C20H12BrClN2O4 B3268153 N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide CAS No. 476277-05-1

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide

Cat. No.: B3268153
CAS No.: 476277-05-1
M. Wt: 459.7 g/mol
InChI Key: CRQFTYNWCBABRS-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoyl group, a bromine atom, a chlorine atom, and a nitro group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 2-benzoylphenylamine, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the formation of the benzamide linkage through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The nitro and benzoyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and chloro groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2O4/c21-13-6-9-18(16(10-13)19(25)12-4-2-1-3-5-12)23-20(26)15-11-14(24(27)28)7-8-17(15)22/h1-11H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQFTYNWCBABRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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